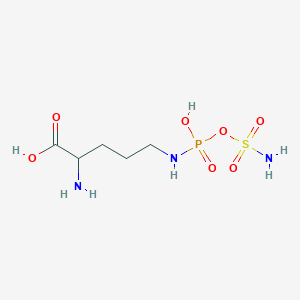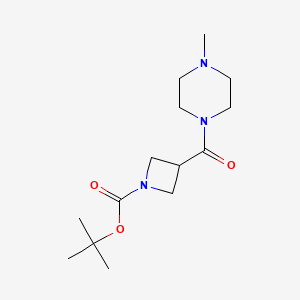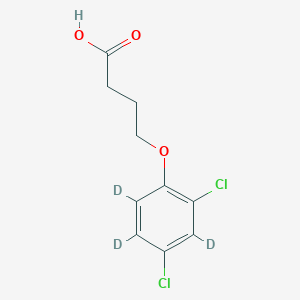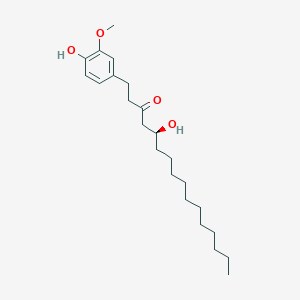
Octicidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octicidine is a compound derived from phaseolotoxin by the removal of the C-terminal dipeptide. It is known for its role as a transition state analog that irreversibly suppresses ornithine carbamoyltransferase
準備方法
Synthetic Routes and Reaction Conditions: Octicidine is synthesized from phaseolotoxin through the removal of the C-terminal dipeptide. The specific reaction conditions for this transformation are not widely documented, but it typically involves the use of specific reagents and controlled conditions to ensure the selective removal of the dipeptide .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include steps such as purification and quality control to ensure the final product meets the required standards for research and industrial applications .
化学反応の分析
Types of Reactions: Octicidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted this compound compounds .
科学的研究の応用
Octicidine has a wide range of scientific research applications, including:
Chemistry: Used as a transition state analog in studies of enzyme inhibition and reaction mechanisms.
Biology: Investigated for its potential to inhibit ornithine carbamoyltransferase, an enzyme involved in the urea cycle.
Medicine: Explored for its potential therapeutic applications in treating diseases related to enzyme dysfunction.
Industry: Utilized in the development of new chemical processes and products
作用機序
Octicidine exerts its effects by irreversibly inhibiting ornithine carbamoyltransferase. This enzyme is crucial in the urea cycle, and its inhibition can disrupt the conversion of ornithine to citrulline. The molecular targets and pathways involved in this inhibition are primarily related to the enzyme’s active site, where this compound binds and prevents its normal function .
類似化合物との比較
Phaseolotoxin: The parent compound from which octicidine is derived.
Ornithine Carbamoyltransferase Inhibitors: Other compounds that inhibit the same enzyme, such as N-phosphonacetyl-L-ornithine.
Uniqueness: this compound is unique due to its specific mechanism of action as a transition state analog. Unlike other inhibitors, it irreversibly binds to ornithine carbamoyltransferase, making it a potent and long-lasting inhibitor .
特性
分子式 |
C5H14N3O7PS |
|---|---|
分子量 |
291.22 g/mol |
IUPAC名 |
2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid |
InChI |
InChI=1S/C5H14N3O7PS/c6-4(5(9)10)2-1-3-8-16(11,12)15-17(7,13)14/h4H,1-3,6H2,(H,9,10)(H2,7,13,14)(H2,8,11,12) |
InChIキー |
LNALGAKWYMMOEZ-UHFFFAOYSA-N |
正規SMILES |
C(CC(C(=O)O)N)CNP(=O)(O)OS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(17-acetyl-6-chloro-10,13,16-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12300178.png)
![3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12300182.png)
![N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12300190.png)
![[4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B12300192.png)


![8-(2-Hydroxy-2-methylcyclopentyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B12300201.png)
![(3,4,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-4-ium-7-yl) N-methylcarbamate;iodide](/img/structure/B12300206.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12300208.png)


